1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-17-9-13(15-11-17)22(18,19)16-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9,11,16H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOISAFPJPHEZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Data
| Compound | Molecular Weight | logP | Solubility (mg/mL) | IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|---|
| Target Compound | 395.45 | 2.1 | 0.15 | 12.3 | 6.7 |
| MMV1 (imidazothiadiazole) | 420.50 | 3.0 | 0.08 | 8.7 | 5.2 |
| Benzimidazole Derivative 9c | 532.56 | 3.5 | 0.05 | 23.4 | 3.8 |
| (4-Fluoro-2-methylphenyl)methanesulfonamide | 203.22 | 1.5 | 0.30 | N/A | 1.5 |
Structural and Crystallographic Insights
- Conformational Analysis : The oxane ring adopts a chair conformation, positioning the thiophene for optimal π-π stacking in enzyme active sites. This contrasts with MMV1’s planar imidazothiadiazole core, which may favor deeper hydrophobic pockets .
- Hydrogen Bonding : The sulfonamide group forms two strong hydrogen bonds (S=O···H-N) in crystallographic studies, a feature absent in MMV1’s amine-linked structure .
Biological Activity
1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound characterized by its unique structural features, including an imidazole ring, a thiophene moiety, and a sulfonamide group. This compound is of particular interest in pharmacology due to its potential biological activities, particularly in antibacterial, antifungal, and antiviral applications.
Structural Characteristics
The molecular formula for this compound is , and its structure can be summarized as follows:
| Component | Structure |
|---|---|
| Imidazole Ring | Contains nitrogen atoms contributing to biological activity |
| Thiophene Moiety | Enhances pharmacological properties due to its aromatic nature |
| Sulfonamide Group | Known for antibacterial properties |
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties, acting as inhibitors of bacterial folate synthesis. Preliminary studies suggest that 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide may exhibit significant antibacterial effects. The mechanism of action typically involves:
- Inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
- Disruption of nucleic acid synthesis due to reduced folate levels.
Antifungal and Antiviral Properties
Compounds containing imidazole rings have demonstrated antifungal and antiviral activities. The potential mechanisms include:
- Disruption of fungal cell membrane integrity.
- Inhibition of viral replication processes.
Comparative Analysis with Related Compounds
To understand the uniqueness of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Contains only an imidazole ring | Antifungal activity |
| Thiophenesulfonamide | Contains thiophene and sulfonamide | Antibacterial properties |
| 2-Thiophenecarboxylic acid | Contains thiophene with carboxylic acid | Anti-inflammatory effects |
The combination of both imidazole and thiophene functionalities in 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazole derivatives, including:
- Antimicrobial Activity : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus (Akhtar et al., 2017).
- Antioxidant Properties : Research has shown that certain substituted imidazoles possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases (Kálai et al., 2009).
- Inhibition Studies : Structure-activity relationship studies indicate that specific substitutions on the imidazole ring can enhance the inhibitory effects on bacterial enzymes (Li et al., 2006).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
